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Compound of Interest

5,7-Dimethylquinoline-2,3-
Compound Name:

dicarboxylic acid
CAS No.: 948293-89-8

Cat. No.: B12632947

Get Quote

Executive Summary & Compound Profile

5,7-Dimethylquinoline-2,3-dicarboxylic acid is a substituted quinoline derivative
characterized by two carboxylic acid moieties at the 2- and 3-positions and methyl groups at
the 5- and 7-positions.[1] This specific substitution pattern renders the molecule electronically
unique, influencing its coordination chemistry and fluorescence properties compared to the
unsubstituted parent compound.

IUPAC Name: 5,7-Dimethylquinoline-2,3-dicarboxylic acid[2][3][4]

Molecular Formula: C13H11NOs4

Molecular Weight: 245.23 g/mol [5]

Key Applications: Ligand for lanthanide/transition metal coordination (MOFs), intermediate in
the synthesis of herbicidal imidazolinones, and scaffold for anti-tubercular agents.
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Synthesis & Experimental Workflow

The most robust route to this compound involves the Friedlander-type cyclization or a Michael
addition-cyclization sequence utilizing 3,5-dimethylaniline and dimethyl acetylenedicarboxylate
(DMAD). This method favors the formation of the 5,7-dimethyl isomer due to steric directing
effects during the ring-closure step.

Core Synthesis Protocol

o Enamine Formation: Reaction of 3,5-dimethylaniline with DMAD in methanol to form the
Michael adduct (dimethyl (3,5-dimethylanilino)fumarate).

o Cyclization: Thermal cyclization (often in diphenyl ether or polyphosphoric acid) to close the
pyridine ring, yielding the dimethyl ester.

» Hydrolysis: Saponification of the diester using NaOH/EtOH followed by acidification to isolate
the dicarboxylic acid.

Workflow Visualization

The following diagram illustrates the critical pathway and decision nodes for synthesis and
validation.
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Caption: Step-wise synthesis pathway from aniline precursor to final dicarboxylic acid.

Spectroscopic Characterization

Precise structural validation relies on identifying the specific substitution pattern. The 5,7-
dimethyl substitution leaves protons at positions 4, 6, and 8.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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The 1H NMR spectrum is the primary tool for confirming the 5,7-substitution. The key

diagnostic feature is the singlet at position 4 (deshielded by the ring current and adjacent

carboxyl group) and the meta-coupling between H6 and H8.

Solvent: DMSO-de (due to low solubility of the diacid in CDCIs).
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13C NMR Data (Representative Peaks in DMSO-ds):

e Carbonyls: ~167.5 ppm (C-2 COOH), ~166.0 ppm (C-3 COOH).

e Aromatic C-H: ~135.0 (C-4), ~132.5 (C-8), ~128.0 (C-6).
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e Quaternary Carbons: ~148.0 (C-2), ~145.0 (C-8a), ~138.0 (C-7), ~136.0 (C-5), ~125.0 (C-3),
~122.0 (C-4a).

e Methyls: ~21.5 ppm (7-CHs), ~18.5 ppm (5-CHs3).

B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the carboxylic acid functionality and the aromatic

core.
. Wavenumber . .
Functional Group Intensity Description
(cm™)
Characteristic
O-H Stretch 2500 - 3300 Broad carboxylic acid dimer
H-bonding.
Carbonyl stretching of
C=0 Stretch 1690 - 1720 Strong the carboxylic acid
groups.
) Quinoline ring skeletal
C=N Stretch 1590 - 1610 Medium o
vibration.
) ) Aromatic ring
C=C Aromatic 1480 - 1580 Medium ,
breathing modes.
C-0O single bond
C-O Stretch 1200 - 1300 Strong

stretch of the acid.

C. Mass Spectrometry (MS)

o Method: ESI-MS (Electrospray lonization) in Negative Mode (ESI-) is preferred for
dicarboxylic acids.

e Molecular lon: [M-H]~ at m/z 244.2.

o Fragmentation: Sequential loss of CO2z (44 Da) is common, observing peaks at m/z 200 ([M-
H-CO2]~) and m/z 156 ([M-H-2CO2]").

© 2026 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12632947?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Quality Control & Validation Protocol

To ensure the synthesized material meets the standards for pharmaceutical or materials
research, follow this self-validating QC protocol.

e TLC Analysis:
o Stationary Phase: Silica Gel 60 F254.
o Mobile Phase: Methanol:Dichloromethane (1:9) with 1% Acetic Acid.

o Visualization: UV light (254 nm). The diacid will streak slightly; the ester intermediate will
appear as a distinct spot at higher R_f.

» Melting Point:

o Expected range: >230°C (with decomposition). Dicarboxylic acids often decarboxylate
upon melting.

o Isomer Differentiation (Critical):

o Use NOESY 1D/2D NMR to distinguish the 5,7-dimethyl isomer from the 6,8-dimethyl
isomer (which could form if 2,4-dimethylaniline were used).

o Validation: In the 5,7-isomer, irradiation of the 5-CHs signal will show a NOE enhancement
of the H-4 singlet and H-6 singlet. In a 6,8-isomer, the methyls would not show
enhancement of the H-4 proton.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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